5-(2-Oxopropyl)uridine
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Overview
Description
5-(2-Oxopropyl)uridine is a modified nucleoside derived from uridine, a pyrimidine nucleoside This compound is characterized by the presence of an oxopropyl group attached to the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopropyl)uridine typically involves the reaction of uridine with 2-oxopropyl derivatives under controlled conditions. One common method includes reacting uridine with 2,2-dimethoxypropane in the presence of an acid catalyst to introduce the oxopropyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopropyl)uridine undergoes various chemical reactions, including:
Oxidation: The oxopropyl group can be further oxidized to form carboxyl derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to alcohol derivatives.
Substitution: The oxopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxyl derivatives, alcohol derivatives, and substituted uridine compounds
Scientific Research Applications
5-(2-Oxopropyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of nucleoside analogs for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-Oxopropyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. It targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound of 5-(2-Oxopropyl)uridine, known for its role in nucleic acid synthesis.
Uridine monophosphate: A nucleotide derivative of uridine with similar biological functions.
Other uridine derivatives: Various modified uridine compounds with different functional groups.
Uniqueness
Its ability to undergo specific chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
77181-66-9 |
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Molecular Formula |
C12H16N2O7 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-oxopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O7/c1-5(16)2-6-3-14(12(20)13-10(6)19)11-9(18)8(17)7(4-15)21-11/h3,7-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
NEOJKYRRLHDYII-TURQNECASA-N |
Isomeric SMILES |
CC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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